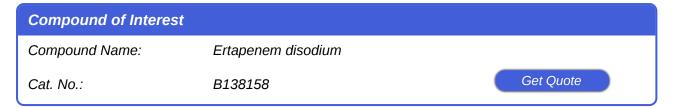


Ertapenem Sodium: A Comprehensive Technical Guide on its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem sodium, a synthetic 1- β methyl-carbapenem antibiotic, represents a significant advancement in the treatment of moderate to severe infections. Marketed by Merck under the trade name Invanz®, it was approved for use by the US Food and Drug Administration (FDA) in November 2001 and by the European Medicines Agency in April 2002.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical applications of Ertapenem sodium.

Discovery and Development

Ertapenem was developed by researchers at Merck Research Laboratories.[2] The goal was to create a carbapenem with a broad spectrum of activity against common community-acquired and mixed aerobic/anaerobic pathogens, but with a longer half-life to allow for once-daily dosing, a significant advantage over other carbapenems like imipenem and meropenem.[2] The key structural modifications that differentiate Ertapenem include a 1-β methyl group, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), and a metasubstituted benzoic acid side chain that contributes to its high protein binding and extended half-life.[2]

Chemical Synthesis of Ertapenem Sodium



The synthesis of Ertapenem sodium is a multi-step process that involves the preparation of a protected carbapenem core and a specific side chain, followed by their coupling and subsequent deprotection.

Synthesis of the Ertapenem Side Chain

A common starting material for the side chain synthesis is trans-4-hydroxy-L-proline.[3] A detailed experimental protocol for a key intermediate is as follows:

Protocol: Synthesis of N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline[3]

- Reaction Setup: To a solution of trans-4-hydroxy-L-proline in water, add an appropriate base (e.g., sodium hydroxide) at room temperature to achieve a pH of 9-10.
- Phosphorylation: While maintaining the alkaline pH, add diisopropyl phosphite and a phase transfer catalyst.
- Oxidation: Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide to the reaction mixture.
- Work-up: After the reaction is complete, acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.
- Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.
- Isolation: Concentrate the organic extracts to obtain the N-(O,O-diisopropylphosphoryl)trans-4-hydroxy-L-proline intermediate.

Coupling and Deprotection

The final steps in the synthesis of Ertapenem involve the coupling of the activated carbapenem core with the synthesized side chain, followed by the removal of protecting groups.

Protocol: Coupling and Hydrogenolysis[4]

 Coupling Reaction: The protected carbapenem enol phosphate is reacted with the thiolcontaining side chain in the presence of a non-nucleophilic base such as 1,8-



Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (TMG) in a suitable solvent like N,N-dimethylformamide (DMF) at low temperatures (-20 to -40 °C).[4][5]

- Deprotection (Hydrogenolysis): The resulting protected Ertapenem is then subjected to
 hydrogenolysis to remove the protecting groups (e.g., p-nitrobenzyl esters). This is typically
 carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
 The reaction is often performed in a mixture of solvents such as tetrahydrofuran (THF) and
 water, with the addition of sodium bicarbonate to maintain a basic pH and protect the final
 product.[4]
- Purification and Isolation: The final product, Ertapenem sodium, is purified from the reaction mixture. This can involve extraction, chromatography, and crystallization to yield the final active pharmaceutical ingredient.



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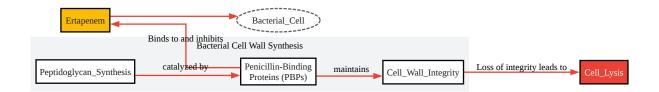
Figure 1. Simplified workflow for the chemical synthesis of Ertapenem Sodium.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] This is achieved through the covalent binding of the drug to essential penicillin-binding proteins (PBPs).[6] The β-lactam ring of Ertapenem acylates the active site of these enzymes, rendering them inactive. In Escherichia coli, Ertapenem has a strong affinity for PBPs 2 and 3.[6] The



inhibition of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.



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Figure 2. Mechanism of action of Ertapenem leading to bacterial cell lysis.

Antibacterial Spectrum

Ertapenem has a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is particularly effective against Enterobacteriaceae, including those producing extended-spectrum β -lactamases (ESBLs). However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter species.

Bacterial Species	MIC90 (μg/mL)
Escherichia coli	≤0.5
Klebsiella pneumoniae	≤0.5
Proteus mirabilis	≤1
Haemophilus influenzae	≤1
Streptococcus pneumoniae (penicillin- susceptible)	≤1
Bacteroides fragilis	0.5
Pseudomonas aeruginosa	>16
Acinetobacter baumannii	>16



Data compiled from multiple sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method

- Preparation of Ertapenem dilutions: A serial two-fold dilution of Ertapenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
- Reading the results: The MIC is determined as the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.

Time-Kill Curve Analysis

Protocol: Time-Kill Assay

- Preparation of cultures: Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
- Addition of Ertapenem: Ertapenem is added to the cultures at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
- Sampling and plating: Aliquots are removed from each culture at specified time points (e.g.,
 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates.
- Incubation and colony counting: The plates are incubated for 18-24 hours at 35°C, and the number of viable colonies is counted.



 Data analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Clinical Efficacy

Ertapenem has demonstrated efficacy in a variety of serious bacterial infections in numerous clinical trials.

Infection Type	Comparator	Clinical Cure Rate (Ertapenem)	Clinical Cure Rate (Comparator)	Reference
Complicated Intra-abdominal Infections	Piperacillin/Tazo bactam	83.6%	80.4%	[8]
Complicated Skin and Skin Structure Infections	Piperacillin/Tazo bactam	80.6%	80.9%	[9]
Community- Acquired Pneumonia	Ceftriaxone	92.3%	91.0%	[4]
Complicated Urinary Tract Infections	Ceftriaxone	89.5% (microbiological response)	91.1% (microbiological response)	[10]

Conclusion

Ertapenem sodium is a valuable therapeutic agent with a well-defined mechanism of action and a favorable pharmacokinetic profile that allows for once-daily dosing. Its robust synthesis process and demonstrated clinical efficacy in treating a range of serious bacterial infections underscore its importance in the current antimicrobial armamentarium. This guide has provided a detailed overview of the key technical aspects of Ertapenem, from its discovery and synthesis to its clinical application, to support the work of researchers and drug development professionals in the field of infectious diseases.



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References

- 1. Ertapenem-Induced Neurotoxicity: A Literature Review of Clinical Characteristics and Treatment Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. A study evaluating the efficacy, safety, and tolerability of ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Efficacy of ertapenem against methicillin-susceptible Staphylococcus aureus in complicated skin/skin structure infections: results of a double-blind clinical trial versus piperacillin-tazobactam PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of complicated urinary tract infection in adults: combined analysis of two randomized, double-blind, multicentre trials comparing ertapenem and ceftriaxone followed by appropriate oral therapy PubMed [pubmed.ncbi.nlm.nih.gov]
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